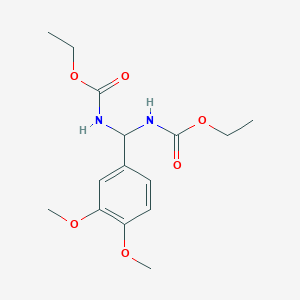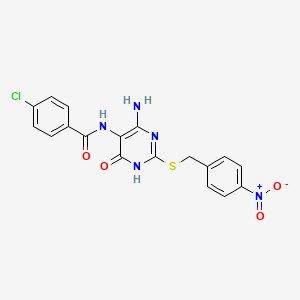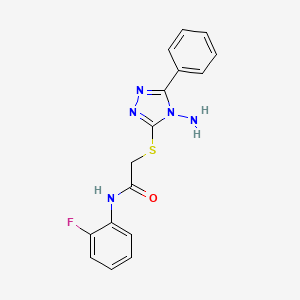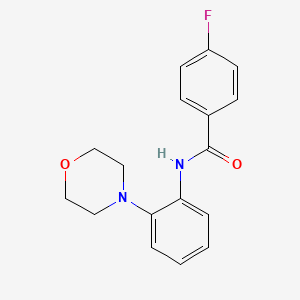
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate is a chemical compound with the molecular formula C15H22N2O6 . It has a molecular weight of 326.35 .
Molecular Structure Analysis
The molecular structure of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate consists of a carbamic acid core, with a (3,4-dimethoxyphenyl)methylene group attached .Aplicaciones Científicas De Investigación
Polymerization Catalysts
One study discusses the use of diethylbis(2,2′-bipyridine)Fe/MAO as an extremely active catalyst for the polymerization of 1,3-dienes, producing polymers with specific structures from various dienes. This research highlights the compound's role in creating materials with distinct properties, potentially applicable to designing new polymer materials with desired characteristics (Bazzini, Giarrusso, & Porri, 2002).
Synthesis and Charge Transfer
Another study involves the synthesis of dimeric compounds and their charge transfer complex formations with π-acceptors, indicating applications in creating materials for electronic devices or sensors. This work exemplifies how such chemical compounds can be foundational in developing new materials with specific electronic properties (Asker & Filiz, 2013).
Corrosion Inhibitors
Research on diethyltin N-[(2-oxyphenyl)methylene]phenylalaninates explores their synthesis, structure, and cytotoxic activity. While this study focuses on biological activity, the structural investigation of similar compounds can inform the design of corrosion inhibitors for various metals, protecting them from degradation in harsh environments (Liu, Zhang, Zheng, Wang, & Tian, 2016).
Corrosion Inhibition and Material Protection
Further research on phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid showcases the application of similar compounds in industrial processes, such as pickling. This demonstrates the role of chemical compounds in enhancing the durability and lifespan of materials in industrial settings (Gupta et al., 2017).
Propiedades
IUPAC Name |
ethyl N-[(3,4-dimethoxyphenyl)-(ethoxycarbonylamino)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-5-22-14(18)16-13(17-15(19)23-6-2)10-7-8-11(20-3)12(9-10)21-4/h7-9,13H,5-6H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLVIWJDAULYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)



![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)

![[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2534407.png)






![4-chloro-2-(methylsulfanyl)-6-[(E)-2-(phenylmethylidene)hydrazin-1-yl]pyrimidine](/img/structure/B2534421.png)